5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound known for its potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by the presence of a chloro group, a hydroxy group, and a phenylethoxy group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-hydroxybenzoic acid with 3-(2-phenylethoxy)aniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for treating bacterial infections.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in this process. This leads to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydroxy-N-phenylbenzamide
- 5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide
- 5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
Uniqueness
5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to the presence of the phenylethoxy group, which imparts specific chemical and biological properties.
Properties
CAS No. |
648926-13-0 |
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Molecular Formula |
C21H18ClNO3 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C21H18ClNO3/c22-16-9-10-20(24)19(13-16)21(25)23-17-7-4-8-18(14-17)26-12-11-15-5-2-1-3-6-15/h1-10,13-14,24H,11-12H2,(H,23,25) |
InChI Key |
WEISGSNVZIZMNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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